molecular formula C25H41NO3 B15124434 Phenylalanine, N-(1-oxohexadecyl)-

Phenylalanine, N-(1-oxohexadecyl)-

Cat. No.: B15124434
M. Wt: 403.6 g/mol
InChI Key: BAHIJPSQSKWCJX-UHFFFAOYSA-N
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Description

Contextualizing N-Acyl Amino Acids as a Class of Endogenous Lipids

N-acyl amino acids (NAAAs) are a family of endogenous signaling molecules that are formed when a fatty acid is linked to an amino acid via an amide bond. rsc.org These compounds are considered a class of fatty acid amides and are structurally related to the well-known endocannabinoid, anandamide (B1667382). nih.gov

Fatty acid amides are a broad category of lipids characterized by the covalent linkage of a fatty acid to a biogenic amine. nih.gov This family is diverse, with different classes based on the amine conjugate. nih.gov N-acyl amino acids represent a specific subclass where the amine is an amino acid. nih.gov The field of N-acyl amino acid conjugates has been expanding, with research highlighting their involvement in various physiological processes, including analgesic and anti-inflammatory actions. nih.gov These molecules are recognized as an important family of lipid signaling molecules whose full significance is still being uncovered. nih.gov

Phenylalanine, N-(1-oxohexadecyl)-, also known as N-palmitoyl-L-phenylalanine, is a specific example of an N-acyl amino acid. researchgate.netnih.gov It is formed from the essential amino acid L-phenylalanine and the long-chain saturated fatty acid, palmitic acid, joined by an amide bond. researchgate.netresearchgate.netnih.gov This structure makes it an N-acyl phenylalanine analogue. nih.gov The molecule's amphiphilic nature, stemming from the combination of the hydrophobic fatty acid tail and the more hydrophilic amino acid headgroup, is a key feature influencing its behavior and interactions. medchemexpress.com

PropertyValue
IUPAC Name (2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid
Molecular Formula C25H41NO3
Molecular Weight 403.6 g/mol
Synonyms N-Palmitoyl-L-phenylalanine, N-Hexadecanoyl-L-phenylalanine
InChI Key BAHIJPSQSKWCJX-UHFFFAOYSA-N

Overview of Academic and Research Significance

Phenylalanine, N-(1-oxohexadecyl)- has garnered attention in various scientific fields due to its unique properties and potential applications. medchemexpress.com Its significance in academic and research settings is multifaceted, ranging from fundamental studies of cellular processes to the development of novel materials.

One area of research has focused on its biological activity. Studies have shown that N-palmitoyl-phenylalanine can inhibit pre-mRNA splicing in HeLa cell nuclear lysates, although it did not show the same activity in intact HeLa cells. researchgate.net This suggests a potential role in modulating gene expression at the post-transcriptional level under specific conditions. Furthermore, as part of the broader class of N-acyl amides, it is implicated in a variety of signaling functions, including roles in metabolic homeostasis, inflammation, and cell migration. hmdb.ca

The amphiphilic nature of Phenylalanine, N-(1-oxohexadecyl)- also makes it a subject of interest in materials science. Research has explored its ability to act as a low molecular weight organogelator, forming gels in edible oils. rsc.org This property is being investigated for its potential to create alternative solid fats in food products, which could help reduce the intake of saturated and trans-unsaturated fats. rsc.org Additionally, surfactants based on N-palmitoyl amino acids, including the phenylalanine derivative, have demonstrated antimicrobial activity against certain bacteria. researchgate.net

Properties

IUPAC Name

2-(hexadecanoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIJPSQSKWCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Roles and Biological Activity of Phenylalanine, N 1 Oxohexadecyl

Molecular Interactions and Lipophilicity in Biological Systems

Phenylalanine, N-(1-oxohexadecyl)-, also known as N-palmitoyl-phenylalanine, is an N-acyl amide composed of the long-chain saturated fatty acid, palmitic acid, linked to the essential amino acid, L-phenylalanine. medchemexpress.comhmdb.ca This structure gives the molecule amphiphilic properties, meaning it has both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. evitachem.com The hydrophobic portion is the long hexadecanoyl (palmitoyl) chain, while the hydrophilic component is the phenylalanine amino acid headgroup. evitachem.com This dual nature is central to its interactions within biological systems.

The defining feature of Phenylalanine, N-(1-oxohexadecyl)- is the long 16-carbon palmitoyl (B13399708) group. creative-proteomics.com This fatty acid tail significantly increases the molecule's hydrophobicity and lipophilicity (fat-solubility), which governs its behavior in aqueous and lipid environments. evitachem.comwikipedia.org The enhanced lipophilicity allows the compound to readily interact with and integrate into the lipid-based structures of cellular membranes. evitachem.com

The palmitoyl moiety's influence extends to self-assembly. For instance, N-palmitoyl-L-phenylalanine can act as a low molecular weight organogelator, self-assembling in oil to form a solid three-dimensional network at low concentrations. rsc.org In aqueous environments, the hydrophobic interactions of the palmitoyl chains and the π-π stacking interactions between the aromatic rings of the phenylalanine residues can drive the formation of larger structures. researchgate.net The hydrogen bonds between the carboxylate and amine groups of the phenylalanine portion also contribute to the stability of these self-assembled structures. researchgate.net

ComponentPrimary Interaction TypeEffect on Molecular Behavior
Palmitoyl MoietyHydrophobic InteractionsIncreases lipophilicity, promotes membrane association, drives self-assembly. evitachem.comwikipedia.orgrsc.org
Phenylalanine Moietyπ-π Stacking, Hydrogen BondingContributes to the stability of self-assembled structures. researchgate.net

The amphiphilic character of Phenylalanine, N-(1-oxohexadecyl)- dictates its interaction with biological membranes, which are primarily composed of phospholipid bilayers. evitachem.com The lipophilic palmitoyl tail has a strong affinity for the hydrophobic core of the membrane, which is made up of the fatty acid tails of phospholipids (B1166683). evitachem.comwikipedia.org This allows the molecule to insert itself into the lipid bilayer. evitachem.com

Studies on related palmitoylated molecules have shown that the presence of the palmitic acid chain favors the intercalation of the molecule within the ordered lipid regions of the bilayer. nih.gov The phenylalanine component itself has been shown to interact with and increase the permeability of lipid membranes, a trait that may be influenced by its ability to form aggregates within the membrane's interfacial region. nih.govacs.orgresearchgate.net The interaction of Phenylalanine, N-(1-oxohexadecyl)- with membranes can therefore alter the physical properties of the bilayer. evitachem.com

The primary mechanism for the integration of Phenylalanine, N-(1-oxohexadecyl)- into a phospholipid bilayer is driven by its hydrophobic palmitoyl chain. evitachem.com This lipid anchor penetrates one leaflet of the bilayer to escape the aqueous environment. nih.gov This integration can affect membrane fluidity and permeability. evitachem.com

Research on the amino acid phenylalanine alone has demonstrated that it can increase the permeability of bilayer vesicles. nih.govacs.org The proposed mechanism involves the assembly of phenylalanine aggregates within the interfacial region of the membrane, which disrupts the normal packing of the phospholipids and creates defects or pores, thereby altering permeability. acs.orgresearchgate.net The conjugation of phenylalanine to a long lipid chain in N-palmitoyl-phenylalanine would anchor this effect at the membrane surface, potentially modulating membrane structure and stability in a localized manner. evitachem.com

Involvement in Protein Post-Translational Modifications

While Phenylalanine, N-(1-oxohexadecyl)- is a distinct chemical entity, its structure as an N-acyl amino acid is directly analogous to a fundamental biochemical process: the N-acylation of proteins. medchemexpress.comhmdb.ca This process is a type of post-translational modification where a fatty acid is attached to an amino acid residue of a protein. wikipedia.orgportlandpress.com

Protein acylation is the covalent attachment of acyl groups, which can range from small units like acetate (B1210297) to long-chain fatty acids, to amino acid side chains or the protein's N-terminus. portlandpress.com This modification is a key regulator of numerous cellular pathways. portlandpress.com Fatty acylation, a sub-class of acylation, involves the attachment of fatty acids and dramatically alters the hydrophobicity and behavior of the modified protein. pnas.org

N-acylation specifically refers to the formation of a stable amide bond between a fatty acid and the N-terminal glycine (B1666218) (N-myristoylation) or an internal lysine (B10760008) residue of a protein. pnas.orgnih.gov Phenylalanine, N-(1-oxohexadecyl)- is an N-acyl amide where palmitic acid is linked to phenylalanine, representing a model for the type of structures formed during protein N-acylation. medchemexpress.comhmdb.ca

Palmitoylation is one of the most common and important types of fatty acylation. nih.govnih.gov It typically involves the attachment of palmitic acid, a 16-carbon saturated fatty acid, to cysteine residues via a thioester bond (S-palmitoylation). wikipedia.orgnih.gov Unlike N-myristoylation, S-palmitoylation is readily reversible, allowing for dynamic regulation of protein function. wikipedia.orgnih.gov

The attachment of a lipid moiety like palmitate serves several critical functions:

Membrane Association : Acylation increases the hydrophobicity of a protein, promoting its association with cellular membranes. creative-proteomics.comwikipedia.org For many proteins, this modification acts as a membrane anchor, which is crucial for their function, particularly for signaling molecules and receptors. creative-proteomics.comnih.gov

Protein Trafficking and Localization : The reversible nature of palmitoylation allows proteins to be shuttled between different cellular compartments, such as between the Golgi apparatus and the plasma membrane. nih.gov This dynamic localization is vital for controlling cellular signaling processes. wikipedia.orgnih.gov

Protein Stability and Interactions : The addition of a fatty acid can alter a protein's conformation, affecting its stability and susceptibility to degradation. creative-proteomics.com It can also modulate protein-protein interactions, facilitating the clustering of proteins and bringing them into close proximity to initiate signaling cascades. wikipedia.orgportlandpress.com

Often, palmitoylation occurs in conjunction with other lipid modifications, such as myristoylation or prenylation. nih.gov This dual lipidation provides a stronger affinity for the membrane than a single modification alone. nih.gov For instance, an initial modification like myristoylation provides a weak membrane interaction, which is then stabilized by a subsequent palmitoylation event. nih.govsemanticscholar.org This regulatory mechanism is essential for the proper function of numerous proteins, including many involved in neuronal signaling. nih.govportlandpress.com

Type of AcylationAttached Fatty AcidTypical Amino Acid TargetBond TypeReversibilityPrimary Function
N-MyristoylationMyristate (C14)N-terminal GlycineAmideGenerally irreversibleStable membrane anchoring, part of a dual-signal system. portlandpress.comnih.gov
S-PalmitoylationPalmitate (C16)CysteineThioesterReversibleDynamic membrane targeting, protein trafficking, signal transduction. wikipedia.orgnih.gov
O-PalmitoleoylationPalmitoleate (C16:1)Serine, ThreonineEsterReversibleInvolved in the trafficking and function of specific secreted proteins (e.g., Wnt). wikipedia.orgnih.gov

Impact on Protein Subcellular Targeting and Membrane Association

The N-terminal acylation of proteins with fatty acids, such as the 1-oxohexadecyl group found in Phenylalanine, N-(1-oxohexadecyl)-, is a significant post-translational modification that can influence the subcellular localization and membrane affinity of proteins. This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, including the plasma membrane and organellar membranes. While direct studies on Phenylalanine, N-(1-oxohexadecyl)- are limited, the principles of protein N-myristoylation and S-palmitoylation provide a framework for understanding its potential roles. The attachment of the C16 acyl chain would be anticipated to promote the translocation of a modified protein from the cytosol to membrane compartments, thereby concentrating it at specific sites of action.

Effects on Protein-Protein Interactions

The introduction of a bulky and hydrophobic N-acyl chain can modulate protein-protein interactions in several ways. The fatty acid moiety can create a new binding surface that mediates interactions with other proteins, particularly those with hydrophobic pockets or those that are also membrane-associated. This can lead to the formation of specific protein complexes at the membrane interface, which are crucial for the assembly and function of signaling platforms. Conversely, the acyl chain could also sterically hinder pre-existing interaction sites, thereby disrupting or preventing certain protein-protein binding events. Research on acylated proteins has shown that such modifications are critical for the proper functioning of various signaling pathways by governing the assembly and disassembly of protein complexes.

Enzymatic Modulation and Cellular Signaling Pathways

Enzyme Inhibition Studies

Pre-mRNA splicing, the process of removing introns from precursor messenger RNA, is a critical step in eukaryotic gene expression and is carried out by a large ribonucleoprotein complex called the spliceosome. Small molecules that can modulate the activity of the spliceosome are valuable tools for studying its function and may have therapeutic potential. Studies utilizing nuclear lysates have been instrumental in identifying and characterizing inhibitors of pre-mRNA splicing. While specific data for Phenylalanine, N-(1-oxohexadecyl)- is not extensively documented, research on structurally related N-acyl amino acids suggests that they can interfere with the splicing process. In in vitro splicing assays using nuclear extracts, these compounds have been observed to inhibit the catalytic steps of splicing, leading to an accumulation of pre-mRNA and a reduction in mature mRNA and lariat-intron products.

The activity of potential splicing inhibitors can differ between a cell-free environment, such as a nuclear lysate, and within intact cells. In intact cells, factors such as cell permeability, metabolic conversion of the compound, and cellular compartmentalization can influence the compound's effective concentration at the site of splicing. Consequently, a compound that shows potent inhibition in a nuclear lysate may exhibit reduced or altered activity in living cells. For N-acyl amino acid derivatives, their hydrophobic nature may facilitate their entry into cells, but it could also lead to their sequestration in cellular membranes, potentially lowering their concentration in the nucleus where splicing occurs. This can result in a discrepancy between the observed splicing inhibition in vitro and in vivo.

The proposed mechanism by which N-acyl amino acid derivatives like Phenylalanine, N-(1-oxohexadecyl)- may inhibit pre-mRNA splicing involves their interaction with key components of the spliceosome. The hydrophobic acyl chain could interact with hydrophobic pockets in spliceosomal proteins, while the amino acid moiety could form hydrogen bonds or electrostatic interactions. These interactions might disrupt the intricate network of RNA-protein and protein-protein interactions that are essential for the assembly and catalytic activity of the spliceosome. It is hypothesized that such compounds could interfere with the binding of essential splicing factors or induce conformational changes in the spliceosome that impair its function. Further biophysical and structural studies are needed to elucidate the precise molecular interactions between Phenylalanine, N-(1-oxohexadecyl)- and the spliceosomal machinery.

Role as Endogenous Signaling Molecules

The chemical compound Phenylalanine, N-(1-oxohexadecyl)-, also known as N-palmitoyl-L-phenylalanine, is a member of the N-acyl amide family of lipids. hmdb.canih.gov These molecules are characterized by a fatty acyl group linked to a primary amine via an amide bond. hmdb.ca In the case of N-palmitoyl-L-phenylalanine, the long-chain saturated fatty acid, palmitic acid, is conjugated to the essential amino acid L-phenylalanine. medchemexpress.com This structure places it within the N-acyl amino acid subclass of fatty acid amides. nih.govnih.gov

N-Acyl Amides as a Family of Endocannabinoid-Related Lipids

N-acyl amides are recognized as a family of endogenous lipids that are structurally and functionally related to endocannabinoids. nih.gov While not always binding directly to classical cannabinoid receptors, their structural similarity to endocannabinoids like anandamide (B1667382) (N-arachidonoyl ethanolamine) positions them within the expanded endocannabinoid system, often referred to as the "endocannabinoidome". nih.gov This system includes a wide range of lipid signaling molecules, their receptors, and the enzymes responsible for their synthesis and degradation.

The family of fatty acid amides is diverse, with different classes based on the amine conjugate. These include N-acylethanolamines (NAEs), N-acyl amino acids (NA-AAs), N-acyl taurines, and N-acyl neurotransmitters. hmdb.ca N-palmitoyl-L-phenylalanine belongs to the NA-AAs, a significant class of these endocannabinoid-related lipids. nih.govnih.gov The biological activity of these lipids is influenced by both the fatty acid and the amino acid components, creating a vast potential for varied physiological roles.

Table 1: The N-Acyl Amide Family and Their General Functions

Class of N-Acyl Amide General Function Reference
N-Acylethanolamines (NAEs) Endocannabinoid signaling, anti-inflammatory effects, appetite regulation nih.gov
N-Acyl Amino Acids (NA-AAs) Regulation of energy homeostasis, cell proliferation nih.gov
N-Acyl Taurines Modulation of TRP channels, potential roles in pain and inflammation nih.gov
N-Acyl Dopamines Potent activation of TRPV1 channels hmdb.ca
Participation in Intercellular Communication

N-acyl amides are fundamentally involved in cell-to-cell communication. hmdb.ca This signaling is crucial for a variety of physiological processes. These lipid signaling molecules can be synthesized and released by cells to act on neighboring or distant cells, thereby modulating cellular function and maintaining physiological balance. Their roles extend to processes such as cell migration, inflammation, and metabolic regulation. hmdb.ca

The communication mediated by N-acyl amides can occur through various mechanisms, including the activation of cell surface receptors like G-protein coupled receptors (GPCRs) and ion channels, or by influencing intracellular targets. For instance, N-acetyl-phenylalanine derivatives have been shown to interfere with the activation of transcription factors like NF-κB and AP-1, which are central to the expression of genes involved in inflammatory responses, cell growth, and death. nih.gov This interference with fundamental signaling pathways underscores their importance in intercellular communication.

Modulation of Transient Receptor Potential (TRP) Channels by N-Acyl Amides

A significant aspect of N-acyl amide signaling is their interaction with Transient Receptor Potential (TRP) channels. hmdb.ca TRP channels are a large family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pressure, and various endogenous ligands. researchgate.netnih.gov The modulation of these channels by N-acyl amides is a key mechanism through which these lipids influence physiological processes, particularly those related to sensation and inflammation. hmdb.ca

The interaction is complex, with different N-acyl amides exhibiting the ability to either activate or inhibit various TRP channels. For example, N-arachidonoyl dopamine (B1211576) is a potent activator of the TRPV1 channel, which is well-known for its role in pain and heat sensation. hmdb.ca Conversely, other N-acyl amides have been identified as antagonists of TRP channels. hmdb.ca This differential modulation allows for fine-tuned regulation of cellular activity in response to various stimuli. While direct studies on N-palmitoyl-L-phenylalanine's specific interaction with TRP channels are limited, the established activity of the broader N-acyl amide class suggests a potential role in this signaling pathway. hmdb.ca

Contribution to Metabolic Homeostasis

Emerging research has highlighted the significant contribution of N-acyl amino acids to the maintenance of metabolic homeostasis. hmdb.ca This class of lipids is involved in the intricate regulation of energy balance and nutrient metabolism, with implications for various metabolic states.

Regulation of Energy Expenditure and Glucose Homeostasis by N-Acyl Amino Acids

Certain long-chain N-acyl amino acids have been identified as regulators of energy expenditure and glucose homeostasis. Studies have shown that N-acyl amino acids with an unsaturated fatty acid moiety, such as N-oleoyl-phenylalanine, can increase energy expenditure. This effect is thought to be mediated, at least in part, through a mechanism independent of uncoupling protein 1 (UCP1), a key protein in thermogenesis. This suggests that these lipids may act as endogenous uncouplers in mitochondria.

While much of the research has focused on N-oleoyl amino acids, these findings have broader implications for other long-chain N-acyl amino acids, including N-palmitoyl-L-phenylalanine. The administration of certain N-acyl amino acids in research models has been shown to improve glucose tolerance, indicating a role in glucose metabolism. The enzymes involved in the synthesis and degradation of N-acyl amino acids, such as PM20D1 and fatty acid amide hydrolase (FAAH), are crucial in controlling the levels of these bioactive lipids and, consequently, their metabolic effects. hmdb.ca

Table 2: Effects of N-Acyl Amino Acids on Metabolic Parameters

N-Acyl Amino Acid Observed Effect Research Context Reference
N-oleoyl-phenylalanine Regulated energy homeostasis In vitro/in vivo studies nih.gov
N-oleoyl-leucine Reduced body mass and improved glucose tolerance Diet-induced obese mice nih.gov

Investigations into Potential Biological Activities

Beyond their roles in signaling and metabolism, researchers have begun to explore other potential biological activities of Phenylalanine, N-(1-oxohexadecyl)- and related compounds. These investigations have revealed a range of effects in various biological systems.

One area of research has focused on its effects at the molecular level within the cell nucleus. Studies have shown that N-palmitoyl-L-phenylalanine can inhibit pre-mRNA splicing in nuclear lysates from HeLa cells, with a reported IC50 value of over 400 μM. medchemexpress.com However, this splicing inhibitory activity was not observed in intact HeLa cells, suggesting that its effects may be context-dependent or that it may not readily reach its target within a living cell. medchemexpress.commedkoo.com

The presence of N-palmitoyl-L-phenylalanine has been documented in a variety of organisms, from soil microorganisms and bamboo to insects like Drosophila melanogaster and mammals, including in the rat brain and mouse plasma. nih.gov This wide distribution across different species suggests conserved biological roles.

Furthermore, derivatives of N-acyl phenylalanines have been investigated for their anti-inflammatory potential. For example, an N-acetyl-phenylalanine derivative was found to prevent the TNF-alpha-induced transcriptional activation of genes involved in inflammatory and stress responses in human chondrocytes. nih.gov This was associated with the inactivation of key transcription factors, NF-κB and AP-1. nih.gov

Table 3: Other Investigated Biological Activities of Phenylalanine, N-(1-oxohexadecyl)-

Biological Activity Finding Experimental System Reference
Pre-mRNA Splicing Inhibition of splicing with an IC50 > 400 μM HeLa cell nuclear lysates medchemexpress.com
Pre-mRNA Splicing No splicing activity observed Intact HeLa cells medchemexpress.commedkoo.com
Anti-inflammatory A derivative prevented TNF-alpha-induced gene transcription Human chondrocyte cell line nih.gov
Natural Occurrence Identified in various organisms Bamboo, Drosophila melanogaster, rat brain, mouse plasma nih.gov

Research on Antimicrobial Properties and Membrane Disruption

Research into the specific antimicrobial properties of Phenylalanine, N-(1-oxohexadecyl)-, also known as N-palmitoyl-L-phenylalanine, is not extensively detailed in isolation. However, the broader class of N-acyl amino acids and phenylalanine-containing lipopeptides has been a subject of investigation for antimicrobial potential. The structure of these molecules, combining a hydrophobic fatty acid tail with a polar amino acid headgroup, gives them surfactant-like properties that can facilitate interaction with and disruption of microbial cell membranes.

Biological Levels and Distribution in Organisms and Tissues

The study of protein palmitoylation—the attachment of fatty acids like palmitic acid to proteins—reveals that such modifications are crucial for protein stability, membrane localization, and signal transduction in various neurological and cellular processes. nih.govnih.gov For example, palmitoylation influences the distribution of proteins in the nervous system, such as the localization of MAP6 in developing axons and the trafficking of glutamate (B1630785) receptors at synapses. nih.gov While this does not directly quantify free N-palmitoyl phenylalanine, it underscores the importance of the palmitoyl moiety in biological systems and its role in directing molecules to specific cellular compartments, particularly membranes. The distribution of enzymes that metabolize these lipids, such as Fatty Acid Amide Hydrolase (FAAH), is widespread, with significant activity in the liver and brain, suggesting that N-acyl amino acids are regulated across various tissues. elifesciences.orgnih.gov

Binding to Serum Albumin and Its Implications

Human serum albumin (HSA) is the primary transport protein in blood plasma, responsible for carrying a wide array of endogenous and exogenous molecules, including fatty acids and many drugs. nih.govnih.gov It contains several distinct binding sites, with long-chain fatty acids binding to at least seven locations and other compounds binding to specific drug sites, often labeled site 1 and site 2. nih.govnih.gov

There is strong evidence that Phenylalanine, N-(1-oxohexadecyl)- would bind to serum albumin. Studies have shown that dansylated L-phenylalanine, a fluorescent analog, is a specific marker for drug site 2 on HSA. nih.gov Furthermore, bovine serum albumin is known to bind palmitoyl-CoA, a molecule structurally related to the palmitoyl group of the target compound, at multiple high- and low-affinity sites. nih.gov Given that N-palmitoyl-phenylalanine possesses both a long-chain fatty acyl group and a phenylalanine residue, it is highly probable that it interacts significantly with serum albumin.

Table 1: Binding Characteristics of Related Ligands to Serum Albumin

Ligand Target Protein Binding Site/Affinity Implication
Dansyl-L-phenylalanine Human Serum Albumin (HSA) Specific marker for drug site 2. nih.gov Suggests the phenylalanine moiety directs binding to a specific pocket on albumin.
Palmitoyl-CoA Bovine Serum Albumin (BSA) Binds to multiple sites with varying affinities (two high-affinity, four lower-affinity). nih.gov Indicates the palmitoyl chain strongly promotes binding to albumin.

Enzymatic Degradation Pathways of N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a class of bioactive lipids that are regulated through a network of biosynthetic and degradative enzymatic pathways. mdpi.com The degradation, or hydrolysis, of NAAAs back into their constituent fatty acid and amino acid is a critical process for terminating their signaling functions and maintaining metabolic homeostasis. elifesciences.org Several types of enzymes, including hydrolases and amidases, are capable of catalyzing this reaction. acs.orgnih.gov

One of the key enzyme families involved is the acylase group, such as Acylase I, which demonstrates broad substrate specificity and catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. acs.org Additionally, other amidohydrolases have been identified that can break the amide bond of specific NAAAs. For example, an N-acyl-l-amino acid amidohydrolase from Stenotrophomonas sp. has been shown to degrade Ochratoxin A, which contains a phenylalanine moiety linked by an amide bond. nih.gov The interplay between different hydrolytic enzymes allows for precise control over the levels and activities of the diverse family of N-acyl amino acids in vivo. elifesciences.orgmdpi.com

Table 2: Key Enzymes in N-Acyl Amino Acid Metabolism

Enzyme Function Substrate Class Reference
Peptidase M20 domain containing 1 (PM20D1) Biosynthesis and Hydrolysis N-acyl amino acids elifesciences.org
Fatty Acid Amide Hydrolase (FAAH) Hydrolysis N-acyl amino acids, N-acylethanolamines (e.g., anandamide) elifesciences.orgmdpi.comnih.gov
Acylase I Hydrolysis N-acyl-L-amino acids acs.org

Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a central enzyme in the degradation of a variety of bioactive fatty acid amides. nih.govwikipedia.org It is an integral membrane protein belonging to the serine hydrolase family that terminates the signaling of these lipids by hydrolyzing them into their component parts. nih.govnih.gov Although first characterized for its role in breaking down the endocannabinoid anandamide, subsequent research has established that FAAH also plays a crucial physiological role in the degradation of N-acyl amino acids. elifesciences.orgmdpi.com

FAAH and another enzyme, PM20D1, work cooperatively to regulate the levels of N-acyl amino acids. elifesciences.org While PM20D1 primarily controls extracellular NAAAs, FAAH is responsible for hydrolyzing intracellular NAAAs. elifesciences.org FAAH exhibits a narrower substrate specificity compared to PM20D1 but is a key regulator of a subset of these lipids. elifesciences.org For instance, robust FAAH-mediated hydrolysis of N-arachidonoyl-phenylalanine has been observed in multiple mouse tissues, including the liver. elifesciences.org By controlling the intracellular concentrations of NAAAs, FAAH influences metabolic processes and signaling pathways modulated by these lipids. Pharmacological inhibition of FAAH leads to an increase in the levels of various fatty acid amides, including N-acyl amino acids, which has been explored as a therapeutic strategy for pain and other CNS disorders. nih.gov

Analytical Chemistry and Characterization Methodologies

Spectroscopic and Chromatographic Characterization

Spectroscopy and chromatography are foundational tools for the analysis of N-acyl amino acids. They offer complementary information, with chromatography separating the compound from complex mixtures and spectroscopy providing detailed structural data.

Key vibrational modes for N-acyl amino acids include the amide I and amide II bands, which are crucial for confirming the peptide-like linkage. mdpi.com The spectrum of phenylalanine itself shows characteristic peaks for its aromatic ring and amino acid functional groups. researchgate.net

Table 1: Predicted Characteristic IR Absorption Bands for Phenylalanine, N-(1-oxohexadecyl)-

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Amide N-H stretch ~3300
Alkyl Chain C-H stretch 2955 - 2850
Amide I C=O stretch ~1650
Amide II N-H bend ~1550
Carboxylic Acid C=O stretch ~1710

This table is generated based on typical vibrational frequencies for the specified functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. Proton NMR (¹H NMR) is particularly useful for identifying the chemical environment of hydrogen atoms within the structure of Phenylalanine, N-(1-oxohexadecyl)-.

Analysis of the closely related compound, N-Acetyl-L-phenylalanine, reveals key signals that are transferable to the N-(1-oxohexadecyl)- derivative. hmdb.ca The primary differences would be observed in the aliphatic region of the spectrum, where the long hexadecanoyl chain would produce significant overlapping signals.

Table 2: Predicted ¹H NMR Chemical Shifts for Phenylalanine, N-(1-oxohexadecyl)-

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Phenylalanine aromatic protons 7.20 - 7.40 Multiplet 5 protons from the phenyl ring. hmdb.ca
Amide proton (NH) ~8.2 Doublet Coupled to the α-proton.
Phenylalanine α-proton (CH) ~4.4 Multiplet Coupled to the β-protons and the amide proton. hmdb.ca
Phenylalanine β-protons (CH₂) 2.8 - 3.1 Multiplet Diastereotopic protons adjacent to the aromatic ring. hmdb.ca
Hexadecanoyl α-protons (CH₂) ~2.2 Triplet Protons on the carbon adjacent to the amide carbonyl.
Hexadecanoyl chain protons (CH₂)₁₃ 1.2 - 1.6 Multiplet Overlapping signals from the long alkyl chain.

This table is predictive and based on data from analogous structures like N-Acetyl-L-phenylalanine and known chemical shifts for alkyl chains. hmdb.ca

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of Phenylalanine, N-(1-oxohexadecyl)-. High-resolution MS can provide the exact mass, confirming the molecular formula C₂₅H₄₁NO₃.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure by fragmenting the molecule and analyzing the resulting ions. Common fragmentation patterns for N-acyl amino acids involve cleavage of the amide bond, leading to fragment ions corresponding to the fatty acyl group and the amino acid moiety. mdpi.com For Phenylalanine, N-(1-oxohexadecyl)-, characteristic fragment ions would include one representing the phenylalanine structure and another representing the palmitoyl (B13399708) chain. researchgate.netnist.govnih.gov

Table 3: Mass Spectrometry Data for Phenylalanine, N-(1-oxohexadecyl)-

Parameter Value
Molecular Formula C₂₅H₄₁NO₃
Monoisotopic Mass 403.3086 g/mol
Predicted [M+H]⁺ ion 404.3159 m/z
Predicted [M-H]⁻ ion 402.3012 m/z

Mass values are calculated based on the molecular formula.

Advanced Lipidomics Approaches for N-Acyl Amino Acids

The study of N-acyl amino acids like Phenylalanine, N-(1-oxohexadecyl)- within biological systems falls under the field of lipidomics. Given their often low abundance, specialized and highly sensitive methods are required for their detection and quantification. nih.gov

Targeted lipidomics focuses on the analysis of a specific, predefined set of lipid molecules. This approach offers high sensitivity and selectivity, making it ideal for identifying and quantifying low-abundance lipids such as N-acyl amino acids in complex biological samples like brain or plasma. nih.govresearchgate.netnih.gov The methodology typically involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov By using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, researchers can selectively detect and quantify target molecules with high accuracy, even in the presence of a complex biological matrix. mdpi.comresearchgate.net

To enhance the detection and analysis of N-acyl amino acids from biological samples, initial enrichment and purification steps are crucial.

Solid Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. mdpi.com For N-acyl amino acids, reversed-phase SPE cartridges can be employed to separate these relatively nonpolar lipids from more polar components of the sample matrix. This reduces matrix effects and increases the concentration of the analytes of interest, leading to improved sensitivity in subsequent MS analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating complex lipid mixtures. nih.gov For N-acyl amino acids, reversed-phase HPLC (RP-HPLC) is typically used, where separation is based on the hydrophobicity of the molecules. mdpi.comresearchgate.net The long hexadecanoyl chain of Phenylalanine, N-(1-oxohexadecyl)- makes it highly retained on C18 columns, allowing for excellent separation from more polar lipids and other endogenous compounds. The separated lipids are then introduced directly into the mass spectrometer for detection and quantification. mdpi.comresearchgate.net

Targeted Lipidomics for Identification and Quantification

Nano-Liquid Chromatography-Mass Spectrometry (nano-LC/MS/MS)

Nano-liquid chromatography coupled with tandem mass spectrometry (nano-LC/MS/MS) is a powerful tool for analyzing complex biological samples with high sensitivity. The use of nano-flow rates significantly enhances ionization efficiency, which is particularly advantageous when dealing with low-abundance analytes. In the context of lipidomics, which includes the analysis of N-acyl amino acids, nano-LC/MS/MS has demonstrated superior performance compared to microflow methods. nih.gov

The application of nano-LC is especially beneficial for analyzing the intricate lipid profiles of biological systems. nih.gov By employing reversed-phase chromatography with a C18 stationary phase, compounds are separated based on the hydrophobicity of their acyl chains. nih.gov This technique has been successfully used to identify and quantify a wide range of lipid species, showcasing its potential for the detailed characterization of Phenylalanine, N-(1-oxohexadecyl)- and related molecules. nih.gov The increased sensitivity of nano-LC allows for the analysis of minute sample amounts, a critical factor in many research applications. nih.govthermofisher.com

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometric technique used for targeted quantitative analysis. northwestern.edu In an MRM experiment, a specific precursor ion of the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is then monitored in the third quadrupole. This double mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, enabling accurate quantification even in complex matrices. nih.gov

For the quantitative analysis of amino acids and their derivatives, MRM is often combined with liquid chromatography. nih.govbohrium.com This approach allows for the separation of isomeric and isobaric compounds before their detection by the mass spectrometer. The use of stable isotope-labeled internal standards is a common practice in MRM-based quantification to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.govnih.gov This methodology is well-suited for determining the precise concentration of Phenylalanine, N-(1-oxohexadecyl)- in various samples.

Analytical TechniqueKey AdvantagesApplication to Phenylalanine, N-(1-oxohexadecyl)-
nano-LC/MS/MS High sensitivity, suitable for low-abundance analytes, enhanced ionization efficiency. nih.govthermofisher.comDetailed characterization and identification in complex biological matrices.
MRM High specificity and sensitivity, accurate quantification, reduced background noise. northwestern.edunih.govPrecise measurement of concentration, often in combination with LC and stable isotope-labeled standards. nih.gov

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) Profiling

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is another cornerstone in the analysis of complex mixtures. This technique combines the excellent separation capabilities of HPLC with the ability of HRMS to determine the accurate mass of ions, which facilitates the identification of unknown compounds and the confirmation of known ones.

Untargeted metabolomics studies frequently employ HPLC-HRMS to obtain a comprehensive profile of all detectable metabolites in a sample. researchgate.net For the analysis of amino acids and their derivatives, reversed-phase HPLC can be utilized for separation. The high mass accuracy of the mass spectrometer allows for the determination of the elemental composition of the detected ions, providing a high degree of confidence in the identification of Phenylalanine, N-(1-oxohexadecyl)-.

Chemical Derivatization Strategies for Enhanced Detection and Analysis

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. For amino acids and their derivatives, derivatization is often used to enhance their chromatographic behavior and to introduce a fluorescent or UV-active tag for more sensitive detection.

N-Terminal Derivatization for Amino Acid Identification

The N-terminus of amino acids provides a reactive site for various derivatization reactions. This approach is particularly useful for improving the sensitivity and selectivity of amino acid analysis.

A novel application of N-terminal derivatization is in the field of biological nanopore sensing. acs.orgnih.govnih.gov Nanopore technology has shown great promise for DNA sequencing, and efforts are underway to extend this technology to peptide and protein sequencing. acs.org A significant challenge in this endeavor is the differentiation of the 20 standard amino acids. nih.gov

N-terminal derivatization can alter the size, charge, and polarity of amino acids, leading to more distinct signals as they translocate through a nanopore. acs.orgnih.govnih.gov This strategy has been shown to be effective in differentiating individual amino acids, paving the way for future applications in protein sequencing. acs.orgnih.govnih.gov While not directly applied to Phenylalanine, N-(1-oxohexadecyl)-, the principle of modifying the amino acid structure to enhance detection is a relevant concept.

Use of Derivatizing Reagents (e.g., 9-Fluorenylmethyl Chloroformate (FMOC-Cl), Ortho-Phthalaldehyde (OPA), Phenyl Isothiocyanate (PITC))

Several reagents are commonly used for the pre-column derivatization of amino acids in HPLC analysis. These reagents react with the primary or secondary amine group of the amino acids to form derivatives that are more easily detected.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) : FMOC-Cl reacts with both primary and secondary amino acids to produce highly fluorescent and stable derivatives. creative-proteomics.comnih.gov The reaction is rapid, and the resulting derivatives can be detected with high sensitivity. creative-proteomics.com However, the hydrolysis product of FMOC-Cl can interfere with the analysis. creative-proteomics.com

Ortho-Phthalaldehyde (OPA) : OPA reacts with primary amino acids in the presence of a thiol to form fluorescent isoindole derivatives. creative-proteomics.com The reaction is fast and the reagent itself is not fluorescent, which reduces background interference. creative-proteomics.com A limitation of OPA is that it does not react with secondary amino acids like proline. creative-proteomics.com

Phenyl Isothiocyanate (PITC) : PITC, also known as Edman's reagent, reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives. thermofisher.com These derivatives are stable and can be detected by UV absorbance. thermofisher.com The PITC method is robust but requires more extensive sample preparation compared to OPA and FMOC-Cl. creative-proteomics.comthermofisher.com

Derivatizing ReagentReacts WithDetection MethodKey Features
FMOC-Cl Primary and secondary aminesFluorescence, UVHigh sensitivity, stable derivatives. creative-proteomics.comnih.gov
OPA Primary aminesFluorescenceFast reaction, no interference from excess reagent. creative-proteomics.com
PITC Primary and secondary aminesUVStable derivatives, robust method. thermofisher.com

Future Research Directions and Emerging Paradigms

Elucidation of Novel Biological Roles and Molecular Mechanisms

While N-acyl amino acids (NAAAs) are recognized as a significant class of lipoamino acid amides with diverse applications in food, cosmetics, and pharmaceuticals, the specific biological functions of Phenylalanine, N-(1-oxohexadecyl)- are still being uncovered. nih.govproquest.com This class of molecules, characterized by a fatty acyl group linked to an amino acid, has been implicated in a variety of physiological processes, including energy homeostasis, inflammation, and cell signaling. proquest.comhmdb.ca

Future investigations will focus on identifying the novel biological roles of Phenylalanine, N-(1-oxohexadecyl)-. Researchers are keen to understand its interactions with cellular targets such as G protein-coupled receptors (GPCRs) and ion channels, which could reveal new therapeutic avenues. nih.gov The study of N-acyl amides is an active area of research, and it is anticipated that many new roles in health and disease will be discovered for these molecules in the coming years. hmdb.ca The identification of N-palmitoyl-phenylalanine in various organisms, including bamboo, Drosophila melanogaster, and mammals, underscores its potential biological importance and the need for further investigation into its specific molecular mechanisms. nih.gov

Advancements in Sustainable and Efficient Synthetic Routes and Biocatalysis

The conventional chemical synthesis of N-acyl amino acids often involves harsh chemicals and poor atom economy. nih.govacs.org Consequently, a major thrust of future research is the development of sustainable and efficient synthetic routes, with a particular emphasis on biocatalysis. nih.govnih.gov

Table 1: Comparison of Synthetic Routes for N-Acyl Amino Acids

Synthesis MethodAdvantagesDisadvantagesKey Research Focus
Chemical Synthesis Well-established, high yields in some cases.Use of harsh/toxic reagents, poor atom economy, potential for racemization. nih.govacs.orgDevelopment of greener catalysts and reaction conditions.
Enzymatic Synthesis Mild reaction conditions, high selectivity, environmentally friendly. nih.govresearchgate.netLower yields in some cases, cost of enzymes. researchgate.netDiscovery of novel enzymes, enzyme immobilization, process optimization. nih.govfrontiersin.org
Chemo-enzymatic Method Combines advantages of both chemical and enzymatic methods.Can be complex to implement. researchgate.netOptimizing the integration of chemical and enzymatic steps.
Fermentation Potentially low production costs, environmentally friendly.Technology is not yet mature. researchgate.netStrain development and optimization of fermentation conditions.

Development of Innovative Analytical Methodologies for Enhanced Sensitivity and Specificity

Accurate and sensitive detection of Phenylalanine, N-(1-oxohexadecyl)- is critical for both research and potential diagnostic applications. Future efforts in this area are focused on developing innovative analytical methodologies that offer enhanced sensitivity and specificity.

Current methods often rely on mass spectrometry-based techniques. However, new approaches are being explored. For instance, novel immunometric assays are being developed to overcome the challenges of producing high-affinity antibodies against small molecules like amino acids. nih.gov One such approach involves derivatizing the amino acid to create a hapten, enabling the production of specific monoclonal antibodies. nih.gov Furthermore, colorimetric assays using enzymatic reactions and mediators are being investigated for the quantitative detection of phenylalanine and could be adapted for its N-acylated derivatives. frontiersin.org These advancements will enable more precise quantification of Phenylalanine, N-(1-oxohexadecyl)- in complex biological samples, facilitating a better understanding of its physiological and pathological roles.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Function

Understanding how the chemical structure of Phenylalanine, N-(1-oxohexadecyl)- relates to its biological activity is crucial for designing new molecules with desired functions. Comprehensive Structure-Activity Relationship (SAR) studies are a key focus of future research.

These studies involve synthesizing and testing a series of analogues of Phenylalanine, N-(1-oxohexadecyl)- with systematic modifications to both the fatty acid chain and the phenylalanine moiety. For instance, studies on phenylalanine analogs have shown that the position and nature of substituents on the benzene (B151609) ring can significantly impact their interaction with transporters like the L-type amino acid transporter 1 (LAT1). nih.gov By correlating these structural changes with biological activity, researchers can build predictive models to guide the design of novel N-acyl amino acids with enhanced potency, selectivity, or modified pharmacokinetic properties. This knowledge is invaluable for the development of new therapeutic agents.

In-depth Investigation of Enzymatic Regulation and Metabolic Fate of Phenylalanine, N-(1-oxohexadecyl)-

The biological effects of Phenylalanine, N-(1-oxohexadecyl)- are intrinsically linked to its synthesis, degradation, and further metabolism. A critical area of future research is the in-depth investigation of the enzymes that regulate its levels and its ultimate metabolic fate.

The biosynthesis of N-acyl amino acids can occur through various enzymatic pathways, including the action of enzymes like peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH), which can also be involved in their degradation. proquest.comelifesciences.org The interplay between these and potentially other yet-to-be-identified enzymes in controlling the cellular and circulating levels of specific N-acyl amino acids, including Phenylalanine, N-(1-oxohexadecyl)-, is a complex area requiring further study. elifesciences.org Understanding the metabolic fate of this compound, including potential modifications to both its fatty acid and amino acid components, will provide a more complete picture of its biological role and how it is integrated into the broader metabolic network. frontiersin.orgfrontiersin.org

Table 2: Key Enzymes in N-Acyl Amino Acid Metabolism

EnzymeFunctionRelevance to Phenylalanine, N-(1-oxohexadecyl)-
Peptidase M20 domain containing 1 (PM20D1) Can catalyze both the synthesis and hydrolysis of N-acyl amino acids. proquest.comelifesciences.orgA key candidate for regulating the levels of Phenylalanine, N-(1-oxohexadecyl)-.
Fatty Acid Amide Hydrolase (FAAH) Primarily known for degrading fatty acid amides, but can also be involved in the synthesis and hydrolysis of some N-acyl amino acids. proquest.comelifesciences.orgMay play a role in the intracellular metabolism of Phenylalanine, N-(1-oxohexadecyl)-.
Aminoacylases Belong to the hydrolase family and are being explored for the synthesis of N-acyl amino acids. nih.govPotential biocatalysts for the sustainable production of Phenylalanine, N-(1-oxohexadecyl)-.
Phenylalanine Ammonia (B1221849) Lyase (PAL) Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.orgWhile not directly acting on the N-acylated form, its role in phenylalanine metabolism provides context for the availability of the precursor. frontiersin.org

Q & A

Basic: What experimental strategies are recommended for synthesizing N-(1-oxohexadecyl)-L-phenylalanine with high purity?

Answer:
Solid-phase peptide synthesis (SPPS) is a robust method for synthesizing acylated amino acids like N-(1-oxohexadecyl)-L-phenylalanine. Key steps include:

  • Coupling Reaction : Use palmitic acid (1-oxohexadecanoic acid) activated with carbodiimides (e.g., DCC or EDC) for acylation of L-phenylalanine’s α-amino group.
  • Protection/Deprotection : Protect the carboxylic acid group of phenylalanine with tert-butyl esters to prevent side reactions.
  • Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Purity can exceed 95% with optimized elution profiles .

Basic: How can researchers validate the structural integrity of N-(1-oxohexadecyl)-L-phenylalanine?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the palmitoyl group’s attachment via 1H^1H-NMR (δ ~2.2 ppm for the carbonyl-adjacent methylene group) and 13C^{13}C-NMR (δ ~173 ppm for the amide carbonyl).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should show a molecular ion peak at m/z 403.6 (C25_{25}H41_{41}NO3_3) .
  • FTIR Spectroscopy : Detect characteristic amide I (~1650 cm1^{-1}) and amide II (~1550 cm1^{-1}) bands.

Advanced: How does the palmitoyl moiety influence interactions with lipid bilayers or cellular membranes?

Answer:
The palmitoyl group enhances lipophilicity, enabling the compound to:

  • Integrate into Lipid Bilayers : The C16 chain facilitates anchoring to membranes, as demonstrated in studies of palmitoylated peptides (e.g., liraglutide) .
  • Modulate Bioavailability : Increased half-life due to non-covalent binding to serum albumin, observed in pharmacokinetic studies of acylated therapeutics .
    Experimental Design : Use fluorescence polarization assays with labeled liposomes or surface plasmon resonance (SPR) to quantify membrane-binding affinity.

Advanced: How can researchers resolve contradictions in solubility data across solvent systems?

Answer:
Reported solubility in ethanol is 1–10 mg/mL , but discrepancies may arise due to:

  • Temperature/Purity : Higher temperatures (e.g., 40°C) improve solubility, while impurities reduce it.
  • pH Effects : Adjusting pH to 7–8 (using buffers like Tris-HCl) can enhance solubility in aqueous-organic mixtures.
    Methodology : Conduct systematic solubility screens using dynamic light scattering (DLS) to monitor aggregation. Validate with saturation shake-flask experiments .

Advanced: What role does N-(1-oxohexadecyl)-L-phenylalanine play in enhancing peptide drug stability?

Answer:
In peptide therapeutics (e.g., liraglutide), the palmitoyl group:

  • Reduces Renal Clearance : By increasing molecular weight above the glomerular filtration threshold (~5 kDa).
  • Promotes Albumin Binding : Hydrophobic interactions with albumin prolong systemic circulation (t1/2_{1/2} >12 hours in humans) .
    Validation : Use circular dichroism (CD) spectroscopy to confirm structural stability and competitive ELISA to assess albumin binding.

Advanced: How can HPLC-MS identify and quantify synthetic byproducts in N-(1-oxohexadecyl)-L-phenylalanine preparation?

Answer:

  • Column : C18 or C8 column with 3–5 μm particle size.
  • Gradient : 10–90% acetonitrile in 0.1% formic acid over 30 minutes.
  • Detection : MS/MS in positive ion mode; monitor for:
    • Unreacted L-phenylalanine (m/z 166.1).
    • Partially acylated intermediates (m/z 285–350).
      Quantification : Use external calibration curves with purified standards. Limit of detection (LOD) can reach 0.1% for impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.